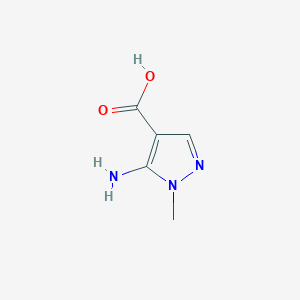

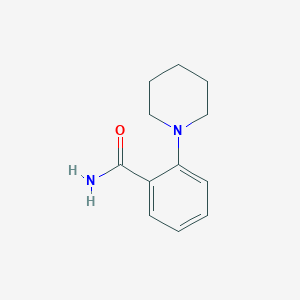

1-(3-アミノ-2-ヒドロキシフェニル)エタノン

概要

説明

Synthesis Analysis

The synthesis of related hydroxyphenyl ethanone derivatives has been explored through various chemical reactions, including Ullmann's reaction, which is a method used to synthesize biphenyl compounds. For instance, the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl through a nickel-modified Ullmann reaction resulted in the unexpected by-product 1-(4-hexyloxy-3-hydroxyphenyl)ethanone, highlighting the complexities and challenges in synthesizing specific hydroxyphenyl ethanone derivatives (Manzano, Baggio, & Cukiernik, 2015).

Molecular Structure Analysis

Crystallographic studies have been conducted to elucidate the molecular structure of hydroxyphenyl ethanone derivatives. These studies provide insights into the spatial arrangement and packing schemes of molecules, which are crucial for understanding the compound's behavior and reactivity. For example, a crystallographic analysis revealed the structure of a hydroxyphenyl ethanone derivative, showcasing different polymorphic forms and their respective phase transitions and stability based on noncovalent interactions and quantum chemical calculations (Suarez et al., 2017).

Chemical Reactions and Properties

1-(3-Amino-2-hydroxyphenyl)ethanone undergoes various chemical reactions, leveraging its functional groups for the synthesis of a wide range of compounds. For instance, its reactivity with formaldehyde or aryl aldehydes in the presence of amines leads to the formation of chalcones, imines, and chromones, demonstrating the compound's versatility in organic synthesis (Potnis & Samant, 2002).

Physical Properties Analysis

The physical properties of 1-(3-Amino-2-hydroxyphenyl)ethanone derivatives, such as their crystal structures, have been studied to understand their stability, polymorphism, and phase transitions. These studies often involve advanced techniques like X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry, providing a comprehensive view of the compound's physical characteristics (Suarez et al., 2017).

科学的研究の応用

有機合成

“1-(3-アミノ-2-ヒドロキシフェニル)エタノン”は、有機合成において一般的に使用される . これは、他の化合物の調製におけるビルディングブロックとして役立つ.

クロマトグラフィー

この化合物は、クロマトグラフィーにおける試薬としても使用される . クロマトグラフィーは、移動相と呼ばれる移動流体ストリームと連続した固定相との間に分配される各溶質の相対量に基づいて、混合物の成分を分離する技術である.

クオラムセンシング阻害剤

研究によると、Phomopsis liquidambari S47の代謝産物から単離された類似の化合物“1-(4-アミノ-2-ヒドロキシフェニル)エタノン”は、Pseudomonas aeruginosaに対してクオラムセンシング阻害活性を示した . クオラムセンシングは、集団密度に関連する刺激と反応のシステムである. これは、“1-(3-アミノ-2-ヒドロキシフェニル)エタノン”が潜在的に同様の用途を持つ可能性を示唆している.

抗病原性剤

同じ研究では、“1-(4-アミノ-2-ヒドロキシフェニル)エタノン”は、Pseudomonas aeruginosa感染に対処するための抗病原性剤になる可能性があることも示唆された . これは、QS関連遺伝子の発現を抑制し、QSシステムを乱し、酸化ストレスを高める能力による .

バイオフィルム破壊

この化合物がクオラムセンシングシステムを乱す能力は、バイオフィルムの形成を潜在的に破壊する可能性がある . バイオフィルムは、細胞への抗生物質の侵入を阻害し、抗生物質耐性に寄与する細菌コロニーである.

医薬品有効成分

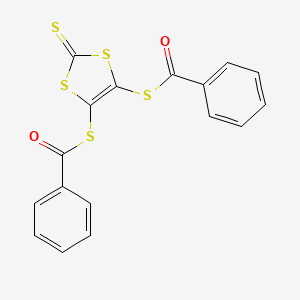

4-クロロフェノールを出発物質として合成された関連化合物“1-(2-ヒドロキシ-3,5-ビス((3-イミノ-3H-1,2,4-ジチアゾール-5-イル)アミノ)フェニル)エタノン”は、医薬品有効成分として知られている . これは、“1-(3-アミノ-2-ヒドロキシフェニル)エタノン”が潜在的に同様の方法で使用できる可能性を示唆している.

特性

IUPAC Name |

1-(3-amino-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLYXOVHEQVWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332628 | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70977-72-9 | |

| Record name | 3-Amino-2-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70977-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-amino-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70977-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-(3-Amino-2-hydroxyphenyl)ethanone used in the synthesis of new chemical entities?

A1: 1-(3-Amino-2-hydroxyphenyl)ethanone serves as a key starting material in the synthesis of (Z)-3-[(3-acetyl-2-hydroxyphenyl)amino]-2-bromoprop-2-enal (H2L) []. This compound, H2L, then acts as a ligand to form a novel dinuclear zinc complex []. This synthetic route highlights the utility of 1-(3-Amino-2-hydroxyphenyl)ethanone in constructing more complex molecules with potential applications in various fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)